

# Spectroscopic Profile of 3-Bromo-3-phenylpropanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *3-Bromo-3-phenylpropanoic acid*

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-3-phenylpropanoic acid**, a compound utilized in the synthesis of various organic molecules, including pharmaceuticals and materials for molecular electronics.<sup>[1]</sup> The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for the characterization of this molecule.

## Molecular Structure and Spectroscopic Overview

**3-Bromo-3-phenylpropanoic acid** ( $C_9H_9BrO_2$ ) is a halogenated carboxylic acid with a molecular weight of 229.07 g/mol.<sup>[1]</sup> Its structure, featuring a chiral center at the carbon bearing the bromine atom, gives rise to a distinct spectroscopic signature. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for its structural confirmation.<sup>[1][2]</sup> The key spectral features include characteristic signals from the phenyl ring, the aliphatic chain, and the carboxylic acid functional group.<sup>[1][2]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of **3-Bromo-3-phenylpropanoic acid**. The following tables summarize the expected chemical shifts for  $^1H$  and  $^{13}C$  NMR in a standard deuterated solvent like  $CDCl_3$ . These values are predicted based on established principles of NMR spectroscopy and data from analogous structures.

## $^1H$ NMR Spectroscopic Data (Predicted)

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Phenyl-H	7.2 - 7.4	Multiplet	5H	-
Methine-H (CH-Br)	4.5 - 5.0	Multiplet	1H	-
Methylene-H (CH <sub>2</sub> -COOH)	2.8 - 3.2	Doublet of Doublets	2H	-
Carboxylic Acid-H	10.0 - 12.0	Singlet (broad)	1H	-

## <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
Carbonyl (C=O)	~175
Phenyl C (quaternary)	~140
Phenyl CH	~128-129
Methine (C-Br)	~45-50
Methylene (C-COOH)	~40-45

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **3-Bromo-3-phenylpropanoic acid**. The table below lists the characteristic absorption bands.

## IR Absorption Data

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (Carboxylic Acid)	~3000	Broad
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium
C=O (Carboxylic Acid)	~1700	Strong
C=C (Aromatic)	1450 - 1600	Medium-Weak
C-Br	500 - 700	Medium-Strong

## Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra for a solid organic compound like **3-Bromo-3-phenylpropanoic acid**.

### NMR Spectroscopy Protocol

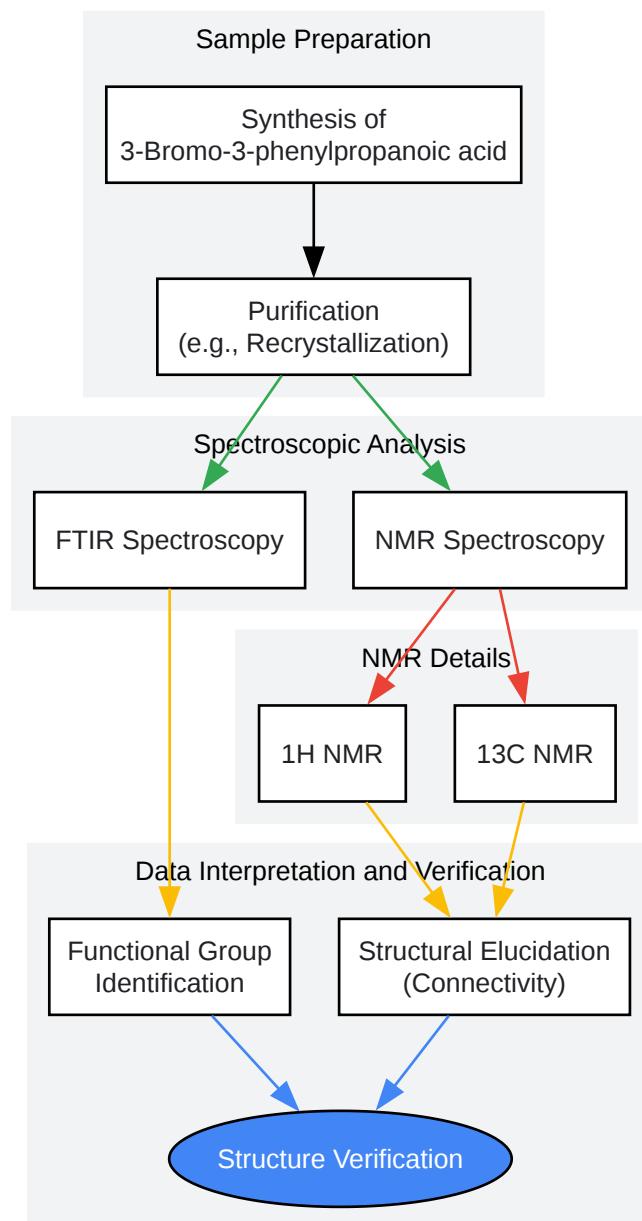
- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-3-phenylpropanoic acid** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- <sup>1</sup>H NMR Acquisition: Acquire the <sup>1</sup>H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans is typically required.
- Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the <sup>1</sup>H NMR spectrum and identify the chemical shifts and multiplicities.

## FTIR Spectroscopy Protocol

- Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and water vapor.
- Sample Preparation (ATR): Place a small amount of the solid **3-Bromo-3-phenylpropanoic acid** sample onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm<sup>-1</sup>.
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and their corresponding functional groups.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of **3-Bromo-3-phenylpropanoic acid**.



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### Workflow for Spectroscopic Analysis

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## References

- 1. Buy 3-Bromo-3-phenylpropanoic acid (EVT-295982) | 15463-91-9 [evitachem.com]
- 2. 3-Bromo-3-phenylpropanoic acid | 15463-91-9 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-3-phenylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046340#spectroscopic-data-of-3-bromo-3-phenylpropanoic-acid-nmr-ir>]

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